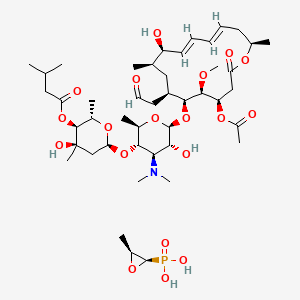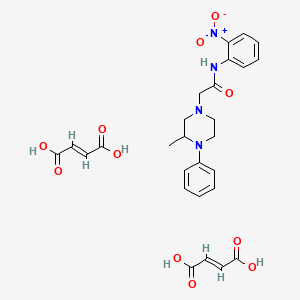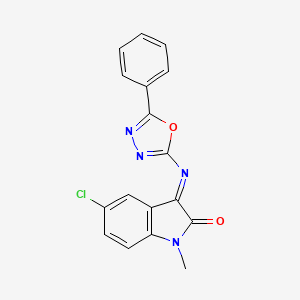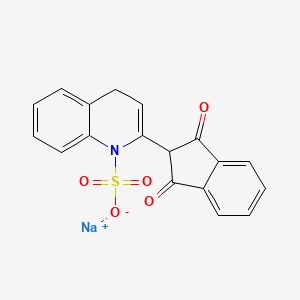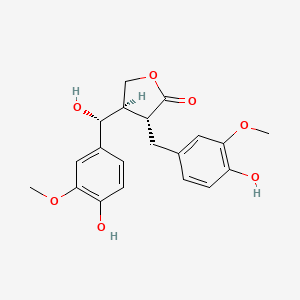
3-Methyl-11-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin monomethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-11-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin monomethanesulfonate is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a dibenzo(b,f)thiepin core, a piperazine ring, and a methanesulfonate group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-11-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin monomethanesulfonate typically involves multiple steps:
Formation of the Dibenzo(b,f)thiepin Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the dibenzo(b,f)thiepin structure.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the dibenzo(b,f)thiepin core.
Methylation: The methyl groups are introduced via methylation reactions using methylating agents such as methyl iodide.
Formation of the Monomethanesulfonate Salt: The final step involves the reaction of the compound with methanesulfonic acid to form the monomethanesulfonate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to corresponding amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
Chemistry
In chemistry, 3-Methyl-11-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin monomethanesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in assays to investigate binding affinities and reaction mechanisms.
Medicine
The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of 3-Methyl-11-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin monomethanesulfonate involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, modulating their activity. The compound may also influence signal transduction pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-Methyl-11-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin hydrochloride
- 3-Methyl-11-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin sulfate
- 3-Methyl-11-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin phosphate
Uniqueness
The monomethanesulfonate salt of 3-Methyl-11-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin is unique due to its enhanced solubility and stability compared to other salts. This makes it more suitable for certain applications, particularly in pharmaceutical formulations.
特性
CAS番号 |
84964-83-0 |
|---|---|
分子式 |
C21H28N2O3S2 |
分子量 |
420.6 g/mol |
IUPAC名 |
methanesulfonic acid;1-methyl-4-(2-methyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine |
InChI |
InChI=1S/C20H24N2S.CH4O3S/c1-15-7-8-17-18(22-11-9-21(2)10-12-22)14-16-5-3-4-6-19(16)23-20(17)13-15;1-5(2,3)4/h3-8,13,18H,9-12,14H2,1-2H3;1H3,(H,2,3,4) |
InChIキー |
WPCWKHOGHHGQSW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(CC3=CC=CC=C3S2)N4CCN(CC4)C.CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tricalcium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate](/img/structure/B12781067.png)
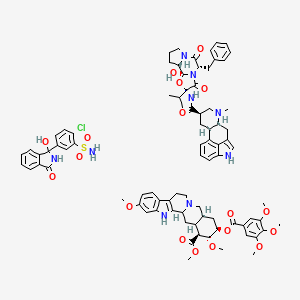
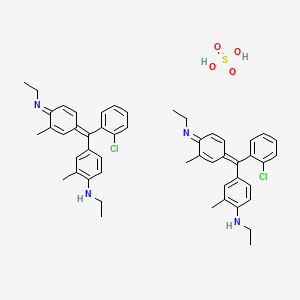
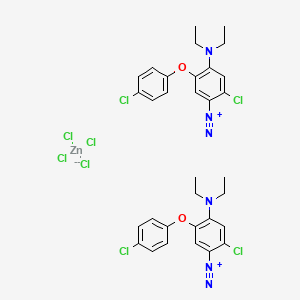
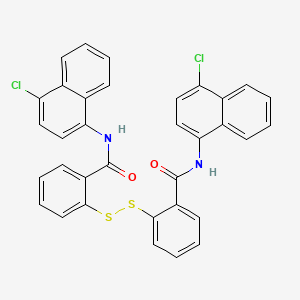
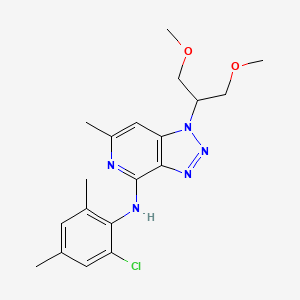
![6-chloro-2-[(E)-2-(1,2-diphenylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)-2H-imidazo[4,5-b]quinoxalin-9-ium;4-methylbenzenesulfonic acid](/img/structure/B12781102.png)
